3-methoxy-1-methyl-N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Description

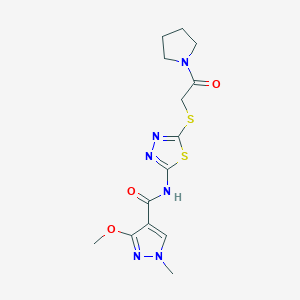

This compound is a synthetic small molecule featuring a pyrazole core substituted with a methoxy group at position 3 and a methyl group at position 1. The pyrazole ring is linked via a carboxamide bridge to a 1,3,4-thiadiazole moiety, which is further functionalized with a (2-oxo-2-(pyrrolidin-1-yl)ethyl)thio group.

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O3S2/c1-19-7-9(12(18-19)23-2)11(22)15-13-16-17-14(25-13)24-8-10(21)20-5-3-4-6-20/h7H,3-6,8H2,1-2H3,(H,15,16,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMIZNCLEDEKLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-1-methyl-N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound has the following characteristics:

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₈N₆O₃S₂

- Molecular Weight : 382.5 g/mol

- CAS Number : 1170512-83-0

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential in multiple therapeutic areas.

1. Anticancer Activity

Research indicates that derivatives of pyrazole and thiazole exhibit significant anticancer properties. For instance:

- A study demonstrated that compounds with similar structural motifs showed cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer) cells. The mechanism involves the induction of apoptosis through caspase activation pathways .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties:

- In vitro assays have shown that it can inhibit cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory process. The IC50 values for COX-II inhibition were reported in the range of 0.52–22.25 μM, indicating moderate to high potency compared to standard anti-inflammatory drugs like Celecoxib .

The proposed mechanisms of action include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.

- Induction of Apoptosis : By activating caspases, it promotes programmed cell death in cancerous cells, which is crucial for effective cancer treatment.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds:

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that compounds similar to 3-methoxy-1-methyl-N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide exhibit significant antimicrobial properties. Thiadiazole derivatives have been shown to possess antibacterial activity against various strains of bacteria, including resistant strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting enzyme activity critical for bacterial survival .

2. Anticancer Potential

Studies have suggested that derivatives of pyrazole and thiadiazole can induce apoptosis in cancer cells. The compound's ability to target specific pathways involved in cancer cell proliferation makes it a candidate for further investigation in cancer therapeutics. In vitro studies have demonstrated that such compounds can inhibit tumor growth by modulating signaling pathways related to cell cycle regulation .

3. Anti-inflammatory Effects

There is evidence that compounds containing thiadiazole rings can exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property is particularly relevant for developing treatments for chronic inflammatory conditions .

Agricultural Applications

1. Pesticidal Activity

The compound's structural features suggest potential applications as a pesticide or herbicide. Thiadiazole derivatives have been documented to possess insecticidal and fungicidal properties, making them valuable in agricultural practices to control pests and diseases affecting crops .

2. Plant Growth Regulation

Research indicates that certain thiadiazole-containing compounds can enhance plant growth and resistance to pathogens when applied as foliar sprays or soil treatments. They may act as plant growth regulators by improving nutrient uptake and stress tolerance .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a pyrazole core, thiadiazole linker, and pyrrolidinyl-ethyl-thio substituent. Below is a comparative analysis with key analogs:

Structural Analogues

3-Ethoxy-1-Ethyl-N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-1H-Pyrazole-4-Carboxamide ()

- Core Structure : Pyrazole-thiadiazole backbone.

- Key Differences :

- Substituents : Ethoxy and ethyl groups (vs. methoxy and methyl in the target compound).

- Thiadiazole Functionalization : Mercapto (-SH) group (vs. (2-oxo-2-(pyrrolidin-1-yl)ethyl)thio).

- The absence of the pyrrolidinyl-ethyl-thio moiety likely diminishes interactions with targets requiring tertiary amine recognition (e.g., proteases or kinases) .

1-(4-Ethoxyphenyl)-N-(5-Methyl-1,3,4-Thiadiazol-2-yl)-4-Oxo-1,4-Dihydropyridazine-3-Carboxamide ()

- Core Structure : Pyridazine-thiadiazole system (vs. pyrazole-thiadiazole).

- Key Differences :

- Heterocycle : Pyridazine (a six-membered, two-nitrogen ring) replaces pyrazole, altering aromaticity and hydrogen-bonding capacity.

- Substituents : Ethoxyphenyl and methyl groups (vs. pyrrolidinyl-ethyl-thio and methoxy/methyl).

- Implications :

Physicochemical and Bioactivity Comparison

Research Findings and Methodological Insights

- Synthesis Strategies : Pyrazole-thiadiazole hybrids (e.g., ) are typically synthesized via cyclization of thiosemicarbazides or carbodiimide-mediated coupling, suggesting analogous routes for the target compound .

- Analytical Techniques: LC/MS profiling () is critical for characterizing minor structural variations in such compounds, particularly for identifying metabolites or degradation products .

- Structural Grouping (Lumping) : highlights that compounds with shared functional groups (e.g., thiadiazoles) may exhibit similar reactivity, enabling predictive modeling of the target’s stability or degradation pathways .

Q & A

Q. Basic

- 1H/13C NMR : Confirm substituent connectivity and detect tautomeric forms (e.g., thione-thiol equilibrium in thiadiazole rings) .

- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .

- X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated for analogous pyrazole-thiadiazole hybrids .

How should researchers address contradictory spectroscopic data, such as unexpected tautomerism?

Q. Advanced

- Variable-temperature NMR : Probe dynamic equilibria (e.g., thione ↔ thiol tautomers) by analyzing peak splitting at low temperatures .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable tautomers and align with experimental data .

- Comparative analysis : Cross-reference with structurally characterized analogs (e.g., pyrazolo-triazinones in ) .

What strategies ensure solubility and stability during biological assays?

Q. Basic

- Solubility screening : Use DMSO for stock solutions (≤10% v/v in aqueous buffers) .

- Stability monitoring : HPLC-UV at 24/48-hour intervals detects degradation (e.g., hydrolysis of the pyrrolidinone ring) .

- Lyophilization : Improves long-term storage stability for in vitro studies .

How can structure-activity relationships (SAR) guide derivative design for target selectivity?

Q. Advanced

- Substituent variation : Modify the pyrrolidinone moiety to alter steric bulk (e.g., replace methyl with cyclopropyl) and assess CYP enzyme inhibition .

- Bioisosteric replacement : Swap the thiadiazole ring with oxadiazole to modulate electron density and binding affinity .

- Pharmacophore modeling : Align with docking studies (e.g., interactions with ATP-binding pockets in kinases) .

How to resolve discrepancies in reported biological activity across studies?

Q. Advanced

- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) .

- Metabolic stability testing : Liver microsome assays identify rapid degradation pathways that may skew IC₅₀ values .

- Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

What computational tools predict metabolic pathways and toxicity risks?

Q. Advanced

- ADMET prediction : Tools like SwissADME estimate CYP450 metabolism and blood-brain barrier permeability .

- Molecular dynamics simulations : Analyze binding persistence in target active sites (e.g., >50 ns simulations for kinase inhibitors) .

- TOPKAT/QikProp : Predict hepatotoxicity and hERG channel inhibition .

How to address low yields in scaled-up synthesis?

Q. Advanced

- Flow chemistry : Continuous-flow reactors minimize exothermic side reactions and improve mixing efficiency .

- In-line purification : Couple synthesis with scavenger resins to remove excess reagents .

- Process analytical technology (PAT) : Real-time FTIR monitors reaction progress and intermediates .

What methods detect and quantify synthesis impurities?

Q. Basic

- HPLC-MS : Identifies byproducts (e.g., unreacted thiol intermediates) with a C18 column and acetonitrile/water gradient .

- TLC with iodine staining : Rapidly detects sulfur-containing impurities (Rf comparison against pure standard) .

- Elemental analysis : Verify purity (>98%) by matching calculated vs. experimental C/H/N/S values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.